ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate
Description
This compound features a pyridine core substituted with a 4-chlorophenyl group at position 6, a cyano group at position 3, a methylsulfanyl group at position 4, and an ethyl acetate moiety at position 2. Its synthesis likely involves cyclocondensation reactions similar to those described for structurally related pyrimidine and pyridine derivatives (e.g., [4+2] cyclocondensation using ethyl cyanoacetate and ammonium acetate under reflux conditions) .
Properties
IUPAC Name |
ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-methylsulfanyl-2-oxopyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-3-23-16(21)10-20-14(11-4-6-12(18)7-5-11)8-15(24-2)13(9-19)17(20)22/h4-8H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWDCQFZRSLNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=C(C1=O)C#N)SC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate (C₁₇H₁₆ClN₂O₃S) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyridine ring with various substituents, notably a chlorophenyl group, a cyano group, and a methylsulfanyl group. The presence of these functional groups suggests potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₂O₃S |
| Molecular Weight | 348.84 g/mol |
| CAS Number | 478042-98-7 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic and Nucleophilic Interactions : The compound contains electrophilic sites that may interact with nucleophiles in biological systems, influencing enzyme activity and cellular signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in various metabolic pathways, suggesting that this compound may exhibit similar properties.
- Antimicrobial Properties : The structural similarities with other biologically active compounds indicate potential antimicrobial activity, particularly against bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds structurally related to this compound:
- Anticancer Activity : A study focusing on related pyridine derivatives revealed significant cytotoxic effects against various cancer cell lines. For instance, compounds with cyano groups exhibited enhanced growth inhibition in mantle cell lymphoma cells, indicating that similar mechanisms might be applicable to this compound .
- Anti-inflammatory Effects : Research into pyrimidine derivatives has shown that certain analogs can inhibit cyclooxygenase (COX) enzymes, reducing inflammatory responses. This suggests that this compound may also possess anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups, such as the cyano and chlorophenyl moieties in this compound, significantly enhances its biological activity. These groups are believed to increase reactivity towards biological targets, potentially improving efficacy against diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate | Furan ring instead of pyridine | Moderate antibacterial activity |
| 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl) thiazole | Contains thiazole and thiophene rings | Weak antimicrobial activity |
| 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one | Azetidine ring with chlorinated phenylene | Strong antimicrobial activity |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs include:
Key Observations :
- Sulfur vs. Oxygen : The methylsulfanyl group (SMe) in the target compound introduces sulfur-based hydrophobicity and possible hydrogen-bonding interactions, contrasting with the methoxy (OMe) group in ’s analog .
- Heterocycle Diversity : The oxadiazole derivative () demonstrates how ring system changes (pyridine vs. oxadiazole) alter electronic properties and steric bulk, affecting target binding .
Physicochemical Properties
- Molecular Weight : The target compound (354.80 g/mol) is heavier than the methyl analog (302.71 g/mol) due to the ethyl ester and sulfur substituent .
- Solubility: The methylsulfanyl group may reduce aqueous solubility compared to methoxy or cyano-only analogs but improves lipid solubility .
- Electronic Effects: The electron-withdrawing cyano group and electron-donating methylsulfanyl create a polarized pyridine ring, influencing reactivity in nucleophilic/electrophilic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
